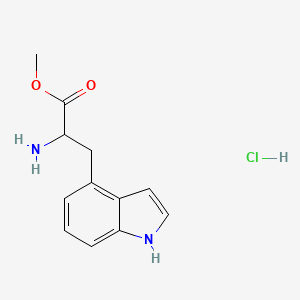

Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-(1H-indol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)7-8-3-2-4-11-9(8)5-6-14-11;/h2-6,10,14H,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALBXCWOGPXCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C2C=CNC2=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-39-1 | |

| Record name | 1H-Indole-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a key building block in medicinal chemistry and drug discovery. The synthesis leverages a strategic introduction of a nitrogen-containing functional group at the C4 position of the indole scaffold, followed by its conversion to the desired primary amine. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful and scalable synthesis. The methodologies described herein are designed for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of 4-Substituted Tryptophan Derivatives

Tryptophan and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The indole nucleus, with its unique electronic properties, serves as a versatile pharmacophore. Specifically, modifications at the C4 position of the tryptophan skeleton have been shown to impart significant and diverse pharmacological activities. The synthesis of C4-substituted tryptophans, however, presents a considerable challenge due to the inherent reactivity of the indole ring, which typically favors substitution at the C2 or C3 positions. This guide outlines a strategic approach to overcome these challenges and achieve the synthesis of the title compound, a valuable precursor for further chemical elaboration.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that hinges on the late-stage introduction of the C4-amino group. A plausible and effective strategy involves the synthesis of a C4-azido tryptophan derivative as a key intermediate. The azide group serves as a stable and versatile precursor to the primary amine, which can be unmasked in a subsequent reduction step.

The overall synthetic strategy can be broken down into three key stages:

-

Stage 1: Synthesis of a Suitable 4-Substituted Indole Precursor. This initial stage focuses on establishing the indole core with a functional group at the C4 position that can be readily converted to an azide. A common and effective approach is to start with a commercially available 4-nitroindole derivative.

-

Stage 2: Introduction of the Amino Acid Side Chain and Azide Formation. This stage involves the elaboration of the amino acid side chain at the C3 position of the indole and the subsequent conversion of the C4-nitro group to an azide.

-

Stage 3: Reduction of the Azide and Salt Formation. The final stage involves the chemoselective reduction of the azide to the corresponding primary amine, followed by the formation of the hydrochloride salt to enhance stability and solubility.

Detailed Synthetic Pathway and Experimental Protocols

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Stage 1 & 2: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-azido-1H-indol-3-yl)propanoate (E)

This combined stage outlines a potential route starting from 4-nitro-1H-indole.

Protocol 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-azido-1H-indol-3-yl)propanoate

-

Step 1: N-Boc Protection of 4-Nitro-1H-indole. To a solution of 4-nitro-1H-indole in a suitable solvent such as dichloromethane or THF, add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.

-

Step 2: Heck Coupling. The N-Boc protected 4-nitroindole is then subjected to a Heck coupling reaction with methyl 2-acetamidoacrylate in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable base (e.g., triethylamine) in a solvent like acetonitrile or DMF. This reaction introduces the protected amino acid side chain at the C3 position.

-

Step 3: Reduction of the Double Bond and Nitro Group. The resulting acrylate derivative is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere will simultaneously reduce the double bond of the acrylate and the nitro group to an amine.[1][2][3] This step is critical and needs to be carefully monitored to avoid over-reduction.

-

Step 4: Diazotization and Azide Formation. The newly formed amino group at the C4 position is then converted to an azide. This is achieved through a two-step, one-pot procedure. The amine is first diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated in situ with sodium azide to yield the desired 4-azidoindole derivative.

Stage 3: Reduction of the Azide and Salt Formation

Protocol 2: Synthesis of this compound (H)

-

Step 1: Deprotection of the Boc Group. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or with a solution of hydrogen chloride in a suitable solvent like dioxane or diethyl ether at room temperature is typically effective.

-

Step 2: Reduction of the Azide. The azide functionality is then reduced to the primary amine. Several methods can be employed for this transformation. A highly effective and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol or ethanol under a hydrogen atmosphere.[4] Alternatively, a Staudinger reduction using triphenylphosphine followed by hydrolysis can be used.[4][5]

-

Step 3: Hydrochloride Salt Formation. The final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the free amine in a suitable solvent like diethyl ether or ethyl acetate and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Causality and Rationale Behind Experimental Choices

| Step | Reagents/Conditions | Justification |

| N-Protection | (Boc)2O, DMAP | The Boc group is a robust protecting group for the indole nitrogen, preventing side reactions during subsequent steps. It is stable to the conditions of the Heck coupling and the reductions, and can be easily removed under acidic conditions. |

| Heck Coupling | Pd(OAc)2, Base | The Heck reaction is a powerful C-C bond-forming reaction that allows for the direct introduction of the acrylate side chain at the C3 position of the indole. The choice of palladium catalyst and base is crucial for achieving high yields and selectivity. |

| Nitro Reduction | H2, Pd/C | Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[1][6] It proceeds under relatively mild conditions and the only byproduct is water. Careful control of the reaction is necessary to avoid reduction of the indole ring. |

| Azide Formation | NaNO2, HCl; NaN3 | The diazotization-azidation sequence is a classic and reliable method for converting an aromatic amine to an azide. The azide is a stable and versatile precursor to the amine. |

| Azide Reduction | H2, Pd/C or PPh3, H2O | Catalytic hydrogenation is a preferred method for azide reduction due to its high efficiency and the formation of nitrogen gas as the only byproduct.[4] The Staudinger reduction offers a milder alternative, which can be beneficial if other reducible functional groups are present in the molecule.[4][5] |

| Salt Formation | HCl in Ether/Dioxane | The formation of the hydrochloride salt enhances the stability and water solubility of the final product, which is often desirable for pharmaceutical applications. The use of a non-protic solvent for the precipitation ensures a clean and high-yielding isolation of the salt. |

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amine, ester, and indole N-H.

Conclusion

The synthesis of this compound, while challenging, can be achieved through a well-designed and executed multi-step synthetic sequence. The key to success lies in the strategic use of protecting groups, the efficient introduction of the amino acid side chain, and the reliable conversion of a nitro group to an amine via an azide intermediate. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the synthesis of this important building block for the development of novel therapeutics.

References

- Bartoccini, F., Bartolucci, S., Mari, M., & Piersanti, G. (2016).

- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Organic Chemistry Portal.

- PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Mettler Toledo. (n.d.).

- ACS Publications. (2013). Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. Organic Letters.

- ResearchGate. (2014). How can we convert a linear azide into an amine?.

- NIH. (2024).

- Chemistry LibreTexts. (2019). 23.17: 23.5 Synthesis of Amines. Chemistry LibreTexts.

- PubMed. (2002). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed.

- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

Sources

- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. mt.com [mt.com]

- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by azide reduction [organic-chemistry.org]

- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Isomeric Purity in Drug Discovery

The precise placement of functional groups on a heterocyclic scaffold is a cornerstone of modern drug design. While L-tryptophan and its derivatives (3-substituted indoles) are extensively studied and utilized, isomers such as Methyl 2-amino-3-(1H-indol-4-yl)propanoate offer a distinct three-dimensional presentation of the amino acid side chain relative to the indole core. This seemingly subtle change can lead to dramatically different pharmacological profiles by altering binding interactions with protein targets. The development of synthetic routes to such "unnatural" isomers is therefore of high interest.[1][2][3]

The characterization of these novel molecules must be unequivocal. This guide is structured to provide the scientific community with a projected but robust pathway for confirming the identity, purity, and key physicochemical properties of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride. The causality behind each analytical choice is explained to empower researchers to not only replicate but also adapt these methodologies.

Proposed Synthetic Strategy: A Rational Approach

The synthesis of 4-substituted tryptophan analogues is a non-trivial challenge. Direct functionalization of the indole ring often favors other positions. Therefore, a strategy that constructs the indole ring from a pre-functionalized precursor is often more reliable. The Fischer indole synthesis stands out as a classic and versatile method for this purpose.[4][5][6][7][8]

Conceptual Workflow for Synthesis

The proposed synthesis would begin with a 3-nitrophenylhydrazine, which serves as the precursor for the 4-position of the indole. This is reacted with a suitable keto-ester that will form the amino acid side chain.

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Protocol (Hypothetical)

-

Hydrazone Formation: React 3-nitrophenylhydrazine with methyl 2-keto-4-aminobutanoate (with the amino group suitably protected, e.g., with a Boc group) in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.

-

Fischer Indolization: Heat the resulting hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce cyclization, forming the protected methyl 2-amino-3-(7-nitro-1H-indol-4-yl)propanoate. The position of the nitro group needs to be carefully controlled and verified.

-

Nitro Group Reduction: Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂/Pd-C).

-

Deamination (if necessary): If the resulting amino group is not desired, it could be removed via a Sandmeyer-type reaction.

-

Deprotection: Remove the protecting group from the alpha-amino function (e.g., using trifluoroacetic acid for a Boc group).

-

Hydrochloride Salt Formation: Treat the free base with methanolic HCl to precipitate the target hydrochloride salt.

This proposed route requires careful optimization and rigorous characterization of all intermediates. Enzymatic approaches using engineered tryptophan synthase (TrpB) variants with 4-substituted indoles and serine could also be a viable, more environmentally benign alternative.[1][2][9]

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the target molecule.

Structural Elucidation by Spectroscopy

NMR is the most powerful tool for determining the precise structure and connectivity of the molecule. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Predicted ¹H NMR Spectral Features (in DMSO-d₆, ~400 MHz):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Indole NH | 11.0 - 11.5 | broad singlet | - | Acidic proton, exchangeable. |

| Aromatic H (H5, H6, H7) | 7.0 - 7.6 | multiplet | ortho: ~7-9 Hz, meta: ~1-3 Hz | The benzene portion of the indole ring. Specific shifts depend on the 4-substitution.[10][11] |

| Indole H2 | ~7.2 | doublet or triplet | J ≈ 2-3 Hz | Characteristic proton on the pyrrole ring. |

| α-CH | ~4.2 | triplet | J ≈ 7-8 Hz | Methine proton adjacent to the amino and ester groups. |

| β-CH₂ | ~3.4 | doublet | J ≈ 7-8 Hz | Methylene protons of the side chain, coupled to the α-CH. |

| OCH₃ | ~3.7 | singlet | - | Methyl ester protons. |

| NH₃⁺ | 8.5 - 9.0 | broad singlet | - | Protons of the ammonium group, exchangeable. |

Predicted ¹³C NMR Spectral Features (in DMSO-d₆, ~100 MHz):

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C=O | 170 - 173 | Ester carbonyl carbon. |

| Indole C (Aromatic) | 110 - 140 | Six carbons of the indole benzene ring and two of the pyrrole ring. The C4 position will show a downfield shift due to substitution.[12][13][14] |

| α-C | ~55 | Carbon bearing the amino and ester groups. |

| β-C | ~28 | Side-chain methylene carbon. |

| OCH₃ | ~52 | Methyl ester carbon. |

Experimental Protocol for NMR:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

The COSY spectrum will confirm ¹H-¹H correlations (e.g., between α-CH and β-CH₂).

-

The HSQC spectrum will correlate protons to their directly attached carbons.

-

The HMBC spectrum is crucial for confirming long-range correlations, definitively establishing the attachment of the propanoate side chain to the C4 position of the indole ring.

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming the elemental composition.

Predicted Data:

-

Molecular Formula: C₁₂H₁₅ClN₂O₂

-

Molecular Weight: 254.71 g/mol

-

Monoisotopic Mass (for the free base, [M+H]⁺): 219.1134 (C₁₂H₁₅N₂O₂⁺)

Fragmentation Pattern (MS/MS):

The fragmentation of indole alkaloids is complex but often characteristic.[15][16][17][18][19] Key predicted fragmentation pathways for the free base cation would include:

-

Loss of the methoxycarbonyl group (-COOCH₃).

-

Cleavage of the amino acid side chain, leading to an indol-4-ylmethylene cation.

Sources

- 1. Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. youtube.com [youtube.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

- 15. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride: Data Unavailability and a Proposed Alternative

For Researchers, Scientists, and Drug Development Professionals

A Note to the Reader:

Extensive searches of scientific databases, chemical supplier catalogs, and peer-reviewed literature have revealed a significant lack of publicly available information regarding the physical properties of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride . This specific isomer of tryptophan methyl ester hydrochloride, with the side chain at the 4-position of the indole ring, appears to be a rare, non-commercial compound. Consequently, the detailed characterization data required for an in-depth technical guide—such as melting point, solubility, and spectroscopic data—is not available at this time.

Given the absence of data for the requested compound, we propose to provide a comprehensive technical guide on the closely related and extensively studied isomer, Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride , commonly known as L-Tryptophan methyl ester hydrochloride. This compound is a vital building block in synthetic chemistry and drug discovery, and its physical properties are well-documented.

This guide will provide the in-depth technical information you require, with the understanding that it pertains to the 3-yl isomer. We will also briefly discuss the structural differences between the 3-yl and 4-yl isomers and the potential implications for their physical properties.

Proposed Topic: An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

This guide will provide a comprehensive overview of the physical properties of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, a critical intermediate in various synthetic and pharmaceutical applications.

Introduction

Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of the essential amino acid L-tryptophan. The presence of the methyl ester protects the carboxylic acid functionality, allowing for selective reactions at the amino group, making it a valuable precursor in peptide synthesis and the development of more complex molecules.[1][2]

The key structural difference between the requested compound and the subject of this guide lies in the substitution pattern on the indole ring. In Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, the propanoate side chain is attached at the C3 position of the indole nucleus. This is the naturally occurring position for tryptophan and its derivatives. The 4-yl isomer would have this side chain at the C4 position. This seemingly small change in substitution can have a significant impact on the molecule's steric and electronic properties, which in turn would influence its physical properties such as crystal packing, solubility, and biological activity.

Physicochemical Properties

The physical properties of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride are well-characterized.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][3][4] |

| Molecular Weight | 254.71 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 200 - 220 °C | [1] |

| Optical Rotation | [α]₂₀/D +18° to +21° (c=5 in methanol) | [2] |

| Storage Conditions | 0 - 8 °C | [1][4] |

D-Tryptophan methyl ester hydrochloride is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml).[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.

While a publicly available experimental spectrum for the 4-yl isomer is not available, predicted NMR data for related compounds can be found in databases such as the Human Metabolome Database. For the 3-yl isomer, characteristic shifts would be expected for the indole ring protons, the alpha- and beta-protons of the amino acid backbone, and the methyl ester protons.

The IR spectrum of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine and the indole, the C=O stretch of the ester, and the aromatic C-H and C=C vibrations of the indole ring.

Experimental Protocols

The determination of the physical properties of indole-containing compounds involves standard analytical techniques.

A calibrated melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

A solution of known concentration is prepared in a specified solvent (e.g., methanol). The optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

Synthesis and Purification

Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is typically synthesized from L-tryptophan. The general synthetic route involves the esterification of the carboxylic acid group of tryptophan with methanol in the presence of an acid catalyst, such as hydrogen chloride.

Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis and purification of Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.

Applications in Research and Development

This compound is a cornerstone in:

-

Peptide Synthesis: The protected carboxylic acid allows for the formation of peptide bonds at the free amino group.[2]

-

Pharmaceutical Synthesis: It serves as a precursor for various therapeutic agents, including those targeting mood disorders and sleep regulation, due to its relationship with serotonin.[1]

-

Neuroscience Research: It is utilized in studies of neurotransmitter pathways and the effects of tryptophan on brain function.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place.

Conclusion

While data on the 4-yl isomer of Methyl 2-amino-3-(1H-indol-yl)propanoate hydrochloride is not currently available, the 3-yl isomer is a well-characterized and synthetically important molecule. Its physical properties have been thoroughly documented, enabling its widespread use in research and development. Further investigation into the synthesis and characterization of the 4-yl isomer could provide valuable insights into the structure-activity relationships of indole-containing compounds.

References

-

PubChem. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L -Tryptophan methyl ester 98 7524-52-9 [sigmaaldrich.com]

- 3. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]

A Technical Guide to Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride: Structure, Synthesis, and Analytical Characterization

Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a non-canonical amino acid derivative. The indole nucleus is a cornerstone of many biologically active molecules, and substitution at the C4 position offers a unique structural motif compared to the more common tryptophan (C3-substituted) analog.[1] This document details the compound's chemical identity, proposes a robust synthetic pathway, outlines methods for analytical characterization, and discusses its potential applications for researchers in medicinal chemistry and drug discovery. The ester and hydrochloride salt forms are specifically addressed, as they enhance stability, solubility, and handling for synthetic applications.

Introduction and Scientific Significance

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and marketed drugs.[2][3] While nature predominantly utilizes 3-substituted indoles, as seen in the essential amino acid tryptophan, synthetic exploration of other substitution patterns is a critical frontier in drug discovery. Functionalization at the 4-position of the indole ring, in particular, has been historically challenging but offers the potential to create novel pharmacologically active compounds.[4]

This compound is a tryptophan analog with the propanoate side chain at the C4 position. This isomeric distinction is crucial; it fundamentally alters the vector and geometry of the amino acid side chain relative to the indole core. For drug development professionals, this provides a unique tool to probe protein binding pockets and develop structure-activity relationships (SAR) that would be inaccessible with standard tryptophan derivatives. The methyl ester serves to protect the carboxylic acid, a common strategy in peptide synthesis, while the hydrochloride salt enhances the compound's crystallinity and solubility in polar solvents, simplifying purification and handling.[5][6]

Chemical Identity and Physicochemical Properties

The definitive structure of this compound is characterized by an indole ring, a methyl propanoate group at the C4 position, and a hydrochloride salt of the alpha-amino group.

Chemical Structure

Caption: Chemical structure of this compound.

Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 2-amino-3-(1H-indol-4-yl)propanoate;hydrochloride | (Generated) |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [7] |

| Molecular Weight | 254.71 g/mol | [7] |

| CAS Number | Not assigned | (Specific isomer not found) |

| InChIKey | (Generated for free base) YWJBLYJAPLCTQC-UHFFFAOYSA-N | (Generated) |

| SMILES | COC(=O)C(CC1=C2C=CC=CC2=CN1)N.Cl | (Generated) |

Synthesis and Purification

Direct synthesis protocols for this compound are not widely published. However, a robust and logical synthetic route can be designed based on established methodologies for creating 4-substituted tryptophan analogs and standard amino acid esterification techniques.[8][9]

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process beginning with a suitable 4-substituted indole, followed by the introduction of the amino acid side chain, and concluding with esterification and salt formation.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-(1H-indol-4-yl)propanoic Acid

Causality: Direct functionalization of the indole C4 position is difficult.[4] A highly effective and stereoselective method is to use an enzymatic approach. Engineered tryptophan synthase β-subunit (TrpB) enzymes have proven effective for synthesizing various tryptophan analogs, including those substituted at the 4-position, directly from serine and the corresponding indole analog.[8][10] This biocatalytic method avoids harsh chemical conditions and the need for protecting groups.

-

Protocol:

-

To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) containing L-serine (1.5-2.0 equivalents) and pyridoxal 5'-phosphate (PLP) cofactor, add the engineered TrpB enzyme.

-

Add 4-bromoindole (1.0 equivalent) dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-55 °C) with gentle agitation for 24-48 hours.[10]

-

Monitor reaction progress via LC-MS.

-

Upon completion, terminate the reaction by acidifying to pH ~3 with HCl to precipitate the enzyme.

-

Centrifuge to remove the precipitated enzyme. The supernatant, containing the desired amino acid, is carried forward. Purification can be achieved via ion-exchange chromatography.

-

Step 2: Methyl Esterification and Hydrochloride Salt Formation

Causality: The conversion of the free amino acid to its methyl ester hydrochloride is a common and highly efficient one-pot procedure. Trimethylchlorosilane (TMSCl) in methanol is an excellent reagent system for this transformation. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification of the carboxylic acid. The excess HCl then protonates the alpha-amino group, allowing for direct isolation of the hydrochloride salt upon solvent removal.[5][11] This method is mild, convenient, and generally provides high yields.[12]

-

Protocol:

-

Suspend the crude 2-amino-3-(1H-indol-4-yl)propanoic acid (1.0 equivalent) in anhydrous methanol (approx. 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (TMSCl) (2.0-2.2 equivalents) dropwise.

-

Remove the ice bath and allow the mixture to stir at room temperature. The suspension should gradually become a clear solution.

-

Stir for 12-24 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).[5]

-

Once the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator.

-

The resulting solid or oil is the desired this compound. It can be further purified by recrystallization from a solvent system like methanol/diethyl ether.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The following data are predicted based on the known spectra of analogous structures.[13][14]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (Indole): Complex multiplet signals between δ 7.0-7.8 ppm. The C4-substitution will result in a distinct pattern compared to the 3-yl isomer. α-Proton (CH-NH₃⁺): A triplet or multiplet around δ 4.0-4.5 ppm. β-Protons (CH₂): Diastereotopic protons appearing as two distinct multiplets (dd or ddd) around δ 3.0-3.5 ppm. Methyl Protons (OCH₃): A sharp singlet at approximately δ 3.8 ppm. Amine/Indole Protons (NH₃⁺/NH): Broad signals, often exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 170-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-140 ppm region. α-Carbon: Signal around δ 52-55 ppm. β-Carbon: Signal around δ 25-30 ppm. Methyl Carbon (OCH₃): Signal around δ 53 ppm. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ of free base: m/z ≈ 219.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₅N₂O₂⁺. |

| FT-IR | N-H Stretch: Broad band from 3200-2800 cm⁻¹ (from NH₃⁺ and indole NH). C=O Stretch (Ester): Strong, sharp absorption around 1740-1750 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. |

Handling, Storage, and Safety

As an amino acid hydrochloride, this compound is expected to be a solid that is irritating to the skin, eyes, and respiratory tract.[7] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.

Applications in Research and Drug Discovery

This compound is a valuable building block for several research applications:

-

Peptide Synthesis: It can be incorporated into peptides as a non-canonical amino acid to probe ligand-receptor interactions or to introduce conformational constraints.

-

Fragment-Based Drug Discovery: The 4-substituted indole motif can serve as a novel fragment for screening against various biological targets.

-

Medicinal Chemistry Scaffolding: It is a key starting material for the synthesis of more complex molecules where the 4-substituted indole core is desired for its specific electronic and steric properties. The unique substitution pattern makes it a valuable tool for developing selective inhibitors or modulators of proteins that interact with tryptophan or other indole-containing ligands.[1]

References

-

Fasan, R., & Arnold, F. H. (2009). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. National Institutes of Health. [Link]

-

An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

-

ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. [Link]

-

Herger, M., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Tantry, S. J., et al. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry. [Link]

-

PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Buller, A. R., & Arnold, F. H. (2015). Tryptophan Synthase: Biocatalyst Extraordinaire. National Institutes of Health. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

-

ResearchGate. (2018). Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima. [Link]

-

Borders, C. L., et al. (1976). L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis. Journal of Chemical Education. [Link]

-

PubMed. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Chen, C.-H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). methyl (2R)-2-amino-3-(2-bromo-1H-indol-3-yl)propanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Natural products and drug derived from 4-substituted indoles. [Link]

-

IdeaConnection. (n.d.). Novel 4-Substituted Indole compounds and methods for making same. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Molbase. (n.d.). METHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE. [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

ResearchGate. (2016). How to do esterification of amino acid? [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

Chemical Synthesis Database. (2025). 2-amino-1-(1H-indol-3-yl)-2-methyl-1-propanone. [Link]

-

Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. ideaconnection.com [ideaconnection.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 10. Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

"solubility of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific 4-indolyl isomer, this paper establishes a robust predictive framework. We leverage detailed, quantitative solubility data from its well-characterized structural isomer, L-Tryptophan methyl ester hydrochloride (the 3-indolyl isomer), to forecast its behavior in a range of common organic solvents. The guide delves into the fundamental principles of solute-solvent interactions, the impact of molecular structure on solubility, and provides a validated experimental protocol for researchers to determine precise solubility in their own laboratory settings. This document is intended for researchers, chemists, and formulation scientists in the drug development sector who require a deep, practical understanding of this compound's physicochemical properties to guide process development, crystallization, and formulation design.

Introduction and Molecular Structure Analysis

This compound is a derivative of the amino acid tryptophan and serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing stable formulations.

Direct, publicly available quantitative solubility data for the 4-indolyl isomer is scarce. However, extensive data exists for the closely related 3-indolyl isomer, L-Tryptophan methyl ester hydrochloride.[1][2] The only structural difference between these two molecules is the attachment point of the alanine methyl ester side chain to the indole ring.

-

Target Compound: this compound

-

Primary Analog: L-Tryptophan methyl ester hydrochloride (Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride)

The presence of the primary amine, the methyl ester, and the indole ring, combined with its formulation as a hydrochloride salt, dictates a polar character. The hydrochloride salt form significantly enhances its propensity to dissolve in polar solvents, particularly those capable of hydrogen bonding, by ensuring the primary amine is protonated (R-NH₃⁺Cl⁻). The fundamental principle of "like dissolves like" is the cornerstone of predicting its solubility profile.[3] Polar solutes will preferentially dissolve in polar solvents where the energy gained from solute-solvent interactions can overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid like this compound is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released upon solvation of the individual ions and molecules.

-

Solute-Solvent Interactions: The key to solubility lies in the strength of interactions between the solute and solvent molecules.[3] For our target compound, these include:

-

Ion-Dipole Interactions: The protonated amine (R-NH₃⁺) and chloride ion (Cl⁻) will interact strongly with the dipoles of polar solvents (e.g., the hydroxyl group of alcohols, the carbonyl group of ketones).

-

Hydrogen Bonding: The N-H groups of the protonated amine and the indole ring, as well as the C=O of the ester, can act as hydrogen bond donors and acceptors, respectively. Solvents like methanol and water are excellent hydrogen bonding partners.

-

Dipole-Dipole and van der Waals Forces: These weaker forces also contribute to the overall solvation energy.

-

-

Effect of Temperature: The solubility of most solid compounds, including L-Tryptophan methyl ester hydrochloride, increases with temperature.[1] This is because the dissolution process is typically endothermic, and according to Le Châtelier's principle, adding heat to the system will shift the equilibrium towards more dissolution.

-

Solvent Polarity: The polarity of the solvent is the single most critical factor. We can categorize solvents to better predict interactions:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These are generally the best solvents for this compound due to their ability to engage in strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipoles but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions (Cl⁻) compared to protic solvents. DMSO is often a good solvent for a wide range of compounds.[4]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are expected to be very poor solvents for a polar hydrochloride salt.

-

The logical relationship between the compound's structure and solvent choice is visualized below.

Caption: Predicted solubility based on solute-solvent interactions.

Analog-Based Solubility Profile

The most reliable predictor for the solubility of the 4-indolyl isomer is the experimentally determined data for its 3-indolyl counterpart, L-Tryptophan methyl ester hydrochloride. A comprehensive study measured its mole fraction solubility in twelve pure solvents at temperatures ranging from 283.15 K to 323.15 K.[1][2]

The table below summarizes the mole fraction solubility at a standard laboratory temperature of 298.15 K (25 °C), ranked from highest to lowest.

| Rank | Solvent | Solvent Type | Mole Fraction (x₁) at 298.15 K |

| 1 | Methanol | Polar Protic | 0.03340 |

| 2 | Water | Polar Protic | 0.01194 |

| 3 | Ethanol | Polar Protic | 0.00737 |

| 4 | n-Propanol | Polar Protic | 0.00371 |

| 5 | n-Butanol | Polar Protic | 0.00263 |

| 6 | Isobutanol | Polar Protic | 0.00172 |

| 7 | sec-Butanol | Polar Protic | 0.00165 |

| 8 | Isopropanol | Polar Protic | 0.00157 |

| 9 | Propanone (Acetone) | Polar Aprotic | 0.00061 |

| 10 | 2-Butanone (MEK) | Polar Aprotic | 0.00040 |

| 11 | Ethyl Acetate | Polar Aprotic | 0.00007 |

| 12 | Acetonitrile | Polar Aprotic | 0.00007 |

| (Data sourced from Journal of Chemical & Engineering Data[1]) |

Analysis and Extrapolation:

-

High Solubility in Methanol: Methanol's small size and potent hydrogen-bonding ability make it an exceptional solvent for this class of compounds, showing a significantly higher dissolving power than even water.[1]

-

Trend in Alcohols: There is a clear trend of decreasing solubility as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol > Butanol).[1] This is due to the decreasing overall polarity and increasing steric hindrance of the longer-chain alcohols, which weakens their interaction with the solute.

-

Poor Solubility in Aprotic Solvents: The solubility is dramatically lower in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.[1] This underscores the critical role of the solvent's hydrogen-bonding capability in stabilizing the hydrochloride salt's ions in solution.

-

Prediction for this compound: The shift of the side chain from the 3- to the 4-position of the indole ring is not expected to drastically alter the compound's overall polarity or its primary interaction points (the amine hydrochloride and the ester). However, it may subtly influence the crystal lattice energy. A different packing arrangement in the solid state could lead to slightly higher or lower solubility compared to the 3-indolyl isomer. Nevertheless, the overall trend of solubility across the solvent spectrum is predicted to be highly conserved. We confidently forecast that methanol will be a superior solvent , followed by water and other short-chain alcohols, while solubility in solvents like acetonitrile and ethyl acetate will be very low.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise, quantitative data for the target compound, the static gravimetric method is a reliable and widely used technique.[1][2] This protocol provides a self-validating system for researchers.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Jacketed glass equilibrium vessel (25-50 mL)

-

Thermostatic water bath with ±0.1 °C control

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringe with a 0.45 µm filter

-

Drying oven

-

Glassware (weighing bottles, vials)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solute to a known mass of the chosen solvent in the jacketed glass vessel. The presence of undissolved solid at equilibrium is essential.

-

Equilibration: Place the vessel in the thermostatic bath set to the desired temperature (e.g., 298.15 K). Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached.

-

Settling: Stop the stirring and allow the undissolved solid to settle for at least 4 hours, ensuring the supernatant is clear.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Drying and Weighing: Dispense the filtered solution into a pre-weighed glass bottle. Dry the sample to a constant weight in an oven at a suitable temperature (e.g., 60-80 °C) to evaporate the solvent completely.

-

Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute (m₁) and the solvent (m₂) in the saturated solution sample, and their respective molar masses (M₁ and M₂).

-

x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

-

The workflow for this protocol is illustrated below.

Caption: Workflow for gravimetric solubility determination.

Conclusion

While direct published solubility data for this compound is limited, a robust and scientifically sound solubility profile can be predicted by leveraging data from its close structural isomer, L-Tryptophan methyl ester hydrochloride. The compound is expected to exhibit high solubility in polar protic solvents, with methanol being an exemplary choice. Solubility decreases systematically with increasing alkyl chain length in alcohols and is significantly lower in polar aprotic solvents. For drug development professionals, this predictive framework provides immediate, actionable guidance for solvent screening. For definitive quantitative values, the provided gravimetric experimental protocol offers a reliable method for in-house determination, enabling precise control over process chemistry and formulation development.

References

-

PubChem. methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Chemical & Engineering Data. Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Figshare. Available at: [Link]

-

PubChem. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

TIB.eu. Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. TIB Leibniz Information Centre for Science and Technology. Available at: [Link]

-

Cheméo. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

PubChem. methyl (2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Science.gov. factors affecting solubility: Topics by Science.gov. U.S. Department of Energy. Available at: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. University of California, Davis. Available at: [Link]

-

Chem-Impex. L-Alanine methyl ester hydrochloride. Chem-Impex International. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability of Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride in Solution

Introduction

Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride, a tryptophan derivative, is a compound of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability in solution is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive overview of the potential degradation pathways of this molecule and outlines a systematic approach to evaluating its stability under various stress conditions. The insights provided herein are intended for researchers, scientists, and drug development professionals to facilitate the design of robust formulations and analytical methods.

The structure of this compound features three key functional groups that dictate its chemical reactivity and stability: a methyl ester, a primary amine, and an indole ring. The hydrochloride salt form enhances its solubility in aqueous media. The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.

Potential Degradation Pathways

The chemical lability of this compound is primarily associated with the hydrolysis of the methyl ester and the degradation of the indole ring through oxidation and photolysis.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[1][2] Under acidic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, 2-amino-3-(1H-indol-4-yl)propanoic acid, and methanol. In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, also forming the carboxylate salt. The rate of hydrolysis is highly dependent on the pH of the solution.[3]

Oxidative Degradation

The indole nucleus is prone to oxidation, a common degradation pathway for tryptophan and its derivatives.[4][5] The electron-rich pyrrole ring of the indole moiety is susceptible to attack by atmospheric oxygen and other oxidizing agents.[6] Oxidation can lead to the formation of various degradation products, including N-formylkynurenine-like compounds, and can also result in discoloration of the solution.[7] The C3 position of the indole ring is particularly reactive towards electrophilic attack.[8] Degradation can proceed through hydroxylation to form oxindoles and isatins.[9][10][11]

Photodegradation

Indole-containing compounds are known to be sensitive to light.[12] Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the formation of various degradation products.[13] The photolytic degradation pathways can be complex and may involve the formation of radical species.

Factors Influencing Stability

A comprehensive stability assessment must consider the impact of various environmental factors.

-

pH: The pH of the solution is a critical factor affecting the rate of hydrolysis of the methyl ester.[1][2][3] It can also influence the rate of oxidative degradation.

-

Temperature: Elevated temperatures typically accelerate the rates of all degradation reactions, including hydrolysis and oxidation, in accordance with the Arrhenius equation.

-

Light: Exposure to light, particularly in the UV range, can significantly promote the degradation of the indole moiety.[12]

-

Solvent: While aqueous solutions are of primary interest, the presence of co-solvents can influence the stability of the compound.

-

Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation of the indole ring.

Experimental Assessment of Stability

A systematic approach to evaluating the stability of this compound involves both forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways.[5][14][15] These studies help in the development and validation of stability-indicating analytical methods.[14]

The following flowchart outlines a typical workflow for a forced degradation study:

Caption: Potential degradation pathways.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is a cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [16][17]

-

Chromatographic System: A reversed-phase HPLC method is generally suitable for separating the parent compound from its more polar degradation products. A C18 column is a common choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: UV detection is suitable for quantitative analysis, as the indole ring has a strong chromophore. Diode array detection (DAD) can provide spectral information to assess peak purity. Mass spectrometric (MS) detection is invaluable for the identification and structural elucidation of unknown degradation products. [18]

Conclusion

A comprehensive understanding of the stability of this compound in solution is essential for its successful development as a pharmaceutical agent. This guide has outlined the key degradation pathways, including hydrolysis, oxidation, and photolysis, and has provided a framework for their experimental investigation through forced degradation and long-term stability studies. By employing a systematic and scientifically sound approach, researchers can ensure the development of stable formulations and robust analytical methods, ultimately leading to a safe and effective final product.

References

-

Malencik, D. A., & Anderson, S. R. (2003). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant Physiology, 132(2), 934-941. [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Environmental Protection, 6(5), 459-466. [Link]

-

Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link]

-

Qu, Y., Ma, F., & Li, Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. [Link]

-

Alsante, K. M., Hata, S. H., & Baertschi, S. W. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10), 38-47. [Link]

-

Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9569-9578. [Link]

-

Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]

-

Chen, A., & Puleo, D. A. (2012). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Society For Biomaterials Annual Meeting and Exposition. [Link]

-

Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1034-1040. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

-

Mahler, V., et al. (2019). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceutical Research, 36(10), 146. [Link]

-

Kamberi, M., & Tsutsumi, Y. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(6), 34-41. [Link]

-

Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 660-666. [Link]

-

Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. [Link]

-

Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1101-1125. [Link]

-

Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(10), 1171-1175. [Link]

-

Julian, P. L., & Pikl, J. (1935). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 57(3), 560-562. [Link]

-

Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. [Link]

-

Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]

-

Mohammed, N., Onodera, R., & Or-Rashid, M. M. (2003). Degradation of tryptophan and related indolic compounds by ruminal bacteria, protozoa and their mixture in vitro. Amino Acids, 24(1-2), 73-80. [Link]

-

Kiprotich, S., & Langat, A. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Applied Chemistry. [Link]

-

Wikipedia. (n.d.). Indole. [Link]

-

Busk, L., & Ahlborg, U. G. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584-587. [Link]

-

Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. [Link]

-

Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 16-21. [Link]

-

Ghosh, S., & Jana, C. K. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

-

Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. [Link]

-

PubChem. (n.d.). methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride. [Link]

-

PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]

-

Cera, G., et al. (2014). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 10, 234-241. [Link]

-

Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1101-1125. [Link]

-

Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. [Link]

-

Gotor-Fernández, V., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts, 10(4), 432. [Link]

-

Li, Y. Q., et al. (2011). (2S)-3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propionic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2325. [Link]

-

Chemical Synthesis Database. (2025). 2-amino-1-(1H-indol-3-yl)-2-methyl-1-propanone. [Link]

-

Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]

Sources

- 1. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. researchgate.net [researchgate.net]

- 17. usp.org [usp.org]

- 18. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Biological Activities of 4-Substituted Tryptophan Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the diverse biological activities of 4-substituted tryptophan derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By moving beyond the native functions of tryptophan, strategic modifications at the 4-position of the indole ring have unlocked a wealth of pharmacological potential, spanning from cancer immunotherapy to antimicrobial and neurological applications. This document will delve into the core principles of these activities, the underlying structure-activity relationships, and the practical experimental methodologies required for their evaluation.

Introduction: The Tryptophan Scaffold and the Significance of C4-Substitution

L-tryptophan, an essential amino acid, is a cornerstone of protein synthesis and the precursor to a cascade of bioactive molecules crucial for physiological homeostasis.[1] Its metabolism is primarily governed by three pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, each yielding metabolites with distinct roles in neurotransmission, immune regulation, and gut health.[2] Alterations in tryptophan metabolism are implicated in a range of pathologies, including cancer, neurodegenerative disorders, and psychiatric conditions.[2][3]

The indole ring of tryptophan presents multiple sites for chemical modification. Substitution at the C4-position is of particular interest as it can dramatically alter the molecule's interaction with biological targets, leading to novel therapeutic properties. This strategic modification can influence the electronic and steric properties of the indole ring, thereby modulating binding affinities and biological responses.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1): A Key Immuno-Oncology Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step of the kynurenine pathway, the conversion of L-tryptophan to N-formylkynurenine.[4] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This heightened activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[5] Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.

A number of 4-substituted tryptophan derivatives have been investigated as potential IDO1 inhibitors. The rationale behind this approach is that these analogs can act as competitive inhibitors, binding to the active site of IDO1 without being productively metabolized, thereby blocking the degradation of tryptophan.

Structure-Activity Relationships for IDO1 Inhibition

The nature of the substituent at the 4-position significantly influences the inhibitory potency of tryptophan derivatives. While a comprehensive structure-activity relationship (SAR) is still evolving, some general trends have been observed. For instance, small, electron-withdrawing groups can enhance inhibitory activity. The design of potent and selective IDO1 inhibitors remains an active area of research, with a focus on optimizing the physicochemical properties of these derivatives to improve their pharmacokinetic and pharmacodynamic profiles.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

A common method to assess the inhibitory potential of 4-substituted tryptophan derivatives against IDO1 involves a cell-free enzymatic assay.

Principle: This assay measures the production of N-formylkynurenine from tryptophan by recombinant human IDO1. The inhibitory effect of a test compound is determined by quantifying the reduction in N-formylkynurenine formation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

Prepare stock solutions of L-tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase (to remove hydrogen peroxide).

-

Prepare a stock solution of the 4-substituted tryptophan derivative (test inhibitor) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of recombinant human IDO1 enzyme.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the reaction buffer.

-

Add the test inhibitor at various concentrations. Include a positive control (a known IDO1 inhibitor like epacadostat) and a negative control (vehicle).

-

Add ascorbic acid, methylene blue, and catalase to each well.

-

Initiate the reaction by adding the IDO1 enzyme to all wells except the blank.

-

Finally, add L-tryptophan to all wells to start the enzymatic reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 321 nm, which corresponds to the kynurenine produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of IDO1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 1: Experimental workflow for the in vitro IDO1 inhibition assay.

Antimicrobial Activity: A New Frontier for Tryptophan Analogs

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 4-Substituted tryptophan derivatives have shown promise in this area, exhibiting activity against a range of bacteria. The indole moiety of tryptophan is a key pharmacophore in many natural and synthetic antimicrobial compounds. Modifications at the 4-position can enhance the interaction of these derivatives with bacterial targets, such as cell membranes or essential enzymes.

Structure-Activity Relationships in Antimicrobial Derivatives

The antimicrobial efficacy of 4-substituted tryptophan derivatives is highly dependent on the nature of the substituent. For instance, the introduction of halogen atoms at the C4 position has been shown to modulate antimicrobial activity.[6] The lipophilicity and electronic properties of the substituent play a crucial role in determining the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the 4-substituted tryptophan derivative in an appropriate solvent.

-

Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

-

Include a positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

The results can be confirmed by measuring the optical density at 600 nm.

-